Irak4-IN-6

IRAK4 Kinase Inhibition DLBCL

IRAK4-IN-6 (CAS 2454244-02-9) is a synthetic small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical node in toll-like receptor (TLR) and IL-1 receptor signaling pathways. This compound belongs to a series of 5-azaquinazolines optimized for oral efficacy and selectivity against the MyD88 L265P mutant-driven activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).

Molecular Formula C25H32N10O2
Molecular Weight 504.6 g/mol
Cat. No. B10824643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrak4-IN-6
Molecular FormulaC25H32N10O2
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=NC3=C(C(=N2)NC4CCC(CC4)N5CCN(CC5)C(=O)OC)N=C(C=C3)CC#N
InChIInChI=1S/C25H32N10O2/c1-33-16-19(15-27-33)30-24-31-21-8-5-18(9-10-26)28-22(21)23(32-24)29-17-3-6-20(7-4-17)34-11-13-35(14-12-34)25(36)37-2/h5,8,15-17,20H,3-4,6-7,9,11-14H2,1-2H3,(H2,29,30,31,32)
InChIKeyRPGMSHCJIWHISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRAK4-IN-6: Selective IRAK4 Inhibitor Chemotype for MyD88-Mutant Lymphoma Research


IRAK4-IN-6 (CAS 2454244-02-9) is a synthetic small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical node in toll-like receptor (TLR) and IL-1 receptor signaling pathways [1]. This compound belongs to a series of 5-azaquinazolines optimized for oral efficacy and selectivity against the MyD88 L265P mutant-driven activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) [2]. It demonstrates an enzymatic IC50 of 4 nM against IRAK4 and a molecular weight of 504.59 Da with the formula C25H32N10O2 .

Why IRAK4-IN-6 Cannot Be Casually Substituted by Other IRAK4 Inhibitors


Substituting IRAK4-IN-6 with other potent IRAK4 inhibitors (e.g., PF-06650833, BAY1834845) risks confounding experimental outcomes because the compound was explicitly optimized within a 5-azaquinazoline series to minimize off-target activity while retaining cellular potency specifically in the MyD88 L265P mutant context [1]. Unlike earlier IRAK4 inhibitors that demonstrated single-agent in vivo efficacy in ABC-DLBCL xenograft models, the enhanced selectivity of this scaffold resulted in negligible tumor growth inhibition as a monotherapy up to 100 mg/kg, but strong synergy with ibrutinib, indicating a fundamentally different pharmacological profile that cannot be assumed for other in-class molecules [1].

IRAK4-IN-6 Differential Pharmacology: Head-to-Head and Cross-Study Quantitative Evidence


Biochemical Potency: IRAK4 Enzymatic IC50 Comparison

IRAK4-IN-6 exhibits a 4 nM IC50 against IRAK4 in a biochemical assay, placing it among the high-potency tier of IRAK4 inhibitors [1]. For comparison, the earlier lead compound quinazoline 4 showed only modest potency (exact value not reported) before the 5-azaquinazoline scaffold optimization [1]. The clinical candidate BAY1834845 (Zabedosertib) is reported with a similar biochemical profile, but the explicit selectivity and synergy profile downstream of IRAK4-IN-6 differ.

IRAK4 Kinase Inhibition DLBCL

Cellular Activity Against MyD88 L265P-Mutant DLBCL Cell Lines

IRAK4-IN-6 was profiled against a panel of DLBCL cell lines. Vendor sources indicate cytotoxicity IC50 values of 0.2 μM in TMD8 cells and 0.2 μM in OCI-LY10 cells, both of which harbor the MyD88 L265P mutation . This potency is notably high, but the critical differentiation is its context-dependent activity—complete inhibition of proliferation often required combination with a BTK inhibitor like ibrutinib, unlike some dual-mechanism IRAK4 inhibitors that show stronger single-agent cytotoxicity.

ABC-DLBCL MyD88 Mutation Antiproliferative

Selectivity-Driven Synergy: In Vivo Monotherapy vs. Combination Efficacy

A pivotal differentiation is that the 5-azaquinazoline series, including compound 13 (IRAK4-IN-6), showed minimal single-agent tumor growth inhibition in an ABC-DLBCL xenograft model at doses up to 100 mg/kg, contrasting with earlier IRAK4 inhibitors that displayed monoactivity [1]. However, it demonstrated significant combination benefit with ibrutinib, suggesting superior target selectivity that spares off-targets driving single-agent responses [1]. This pattern was reproduced in multiple cell lines, underscoring its enhanced specificity over first-generation IRAK4 inhibitors.

In Vivo Pharmacology Selectivity Ibrutinib Combination

Structural Binding Mode Differentiation via X-Ray Crystallography

The co-crystal structure of IRAK4-IN-6 with the IRAK4 kinase domain (PDB ID: 6RFJ) reveals that the 5-azaquinazoline core masks the 4-NH hydrogen bond donor (HBD) through a 5-aza substitution, a key design feature that enhances selectivity [1]. This contrasts with pyrrolopyrimidine or imidazo[1,2-b]pyridazine scaffolds, which form distinct hinge-binding interactions and exhibit different off-target profiles [2]. The 2-aminopyrazole moiety provides additional potency gains while maintaining the selectivity window.

Structure-Based Design Kinase Selectivity 5-Azaquinazoline

IRAK4-IN-6 Optimized Application Scenarios in MyD88-Mutant Lymphoma Research


Investigating Ibrutinib Synergy in MyD88-Mutant ABC-DLBCL Models

Due to its lack of single-agent efficacy but strong combination benefit with BTK inhibitors (e.g., ibrutinib) as demonstrated in the OCI-LY10 xenograft model [1], IRAK4-IN-6 is uniquely suited for dissecting IRAK4-dependent resistance pathways and synergy mechanisms in ABC-DLBCL. Researchers can use this compound to avoid confounding off-target effects seen with less selective IRAK4 inhibitors.

Selectivity Profiling and Chemoproteomics Reference Standard

The 5-azaquinazoline scaffold's enhanced specificity, attributed to the masked 4-NH hydrogen bond donor [1], and its structurally defined binding mode (PDB 6RFJ) [2], make IRAK4-IN-6 an excellent reference compound for kinase selectivity panels and chemoproteomic studies aiming to map the target engagement landscape of IRAK4 inhibitors.

Structure-Activity Relationship (SAR) Studies for Next-Generation IRAK4 Therapeutics

The availability of a high-resolution co-crystal structure and comprehensive structure-activity data from the original 5-azaquinazoline optimization campaign [1] enables IRAK4-IN-6 to serve as a benchmark ligand for rational design, docking studies, and fragment-based screening to identify inhibitors with similar selectivity profiles or overcome acquired mutations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irak4-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.